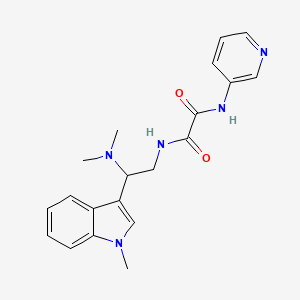

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

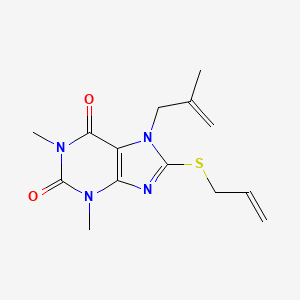

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, also known as PET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PET belongs to the class of thiazepanes, which are heterocyclic compounds that contain a five-membered ring with a sulfur and nitrogen atom.

Scientific Research Applications

Biodistribution Studies for Anti-Chagas Agent

Research on the synthesis and in vivo proof of concept of a BODIPY-based fluorescent probe as a tracer for biodistribution studies highlights the potential of amide-containing thiazoles in treating Chagas disease. A specific compound, 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, was investigated for its biodistribution involving organs associated with the parasitic disease, facilitating future administration routes and regimens in treatment (Rodríguez et al., 2017).

Anticancer Activity

The synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity involves compounds related to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, showing potent anticancer properties against 60 types of human cancer cell lines, highlighting its therapeutic potential in oncology (El-Naem et al., 2003).

Cytotoxicity on Oral Cancer Cells

Research into the cytotoxicity of phenolic acid phenethyl esters on oral cancer cells includes studies on derivatives similar to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, showing differential effects on cancer and normal cells, suggesting potential for chemotherapy (Lee et al., 2005).

High Catalytic Activity of Chiral Amino Alcohol Ligands

A study on the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins, including compounds akin to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, demonstrates its utility in enantioselective synthesis, providing a new approach for the construction of complex molecules (Vidal‐Ferran et al., 1998).

Treatment of Insomnia

The development of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists for the treatment of insomnia includes derivatives of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, showing promise in improving sleep quality and duration, indicating potential therapeutic applications in sleep disorders (Xiong et al., 2010).

Novel Atypical Antipsychotic Agents

A series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine, similar to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, was investigated for its potential as novel atypical antipsychotic agents, showing a combination of D2 receptor affinity and a 5-HT2A/D2 ratio comparable to known antipsychotics, suggesting a lessened tendency to induce extrapyramidal side effects (Howard et al., 1996).

properties

IUPAC Name |

3-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c22-17-7-13-24-14-16(19-17)18(23)21-11-9-20(10-12-21)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUMPRJXYKSTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)